1-cyclopentyl-6-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-6-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of pyrazolopyridines, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-6-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps:
Formation of the Pyrazolopyridine Core: The initial step involves the construction of the pyrazolopyridine core. This can be achieved through a cyclization reaction between a suitable pyrazole derivative and a pyridine derivative under acidic or basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrazolopyridine, followed by the addition of a cyclopentyl halide.
Methylation: The methyl group is typically introduced through a methylation reaction using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the carboxylic acid derivative of the pyrazolopyridine with isopropylamine (propan-2-ylamine) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-6-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or methyl groups, using reagents such as alkyl halides or nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like NaH or KOtBu.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
1-cyclopentyl-6-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-6-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.
Ion Channel Modulation: Altering ion channel function, impacting cellular excitability and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the N-(propan-2-yl) group.
1-cyclopentyl-6-methyl-N-(ethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Contains an ethyl group instead of the propan-2-yl group.
1-cyclopentyl-6-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide: Carboxamide group is at a different position on the pyrazolopyridine ring.
Uniqueness
1-cyclopentyl-6-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the cyclopentyl, methyl, and propan-2-yl groups in specific positions may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H22N4O |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-cyclopentyl-6-methyl-N-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H22N4O/c1-10(2)18-16(21)13-8-11(3)19-15-14(13)9-17-20(15)12-6-4-5-7-12/h8-10,12H,4-7H2,1-3H3,(H,18,21) |
InChI Key |
XYWRJPYJBKNIGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.